

An In-Depth Technical Guide to 1-Benzylpyrrolidine-3-carbonitrile

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Compound of Interest

Compound Name: 1-Benzylpyrrolidine-3-carbonitrile

Cat. No.: B077530

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **1-Benzylpyrrolidine-3-carbonitrile**, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including its molecular weight, chemical formula, and various identifiers. It further explores established synthetic routes, spectroscopic characterization, and critical safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of novel therapeutics and other advanced chemical applications, providing both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.^[1] Its prevalence in medicinal chemistry can be attributed to several key features: it provides a rigid scaffold that can be readily functionalized, its sp³-hybridized carbons allow for the exploration of three-dimensional chemical space, and it can participate in crucial hydrogen bonding interactions with biological targets.^[1]

1-Benzylpyrrolidine-3-carbonitrile, in particular, serves as a versatile intermediate. The benzyl group provides a lipophilic handle and can be involved in various synthetic transformations, while the nitrile group is a valuable functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, among other transformations. This dual functionality makes it an attractive starting material for the synthesis of diverse compound libraries for drug screening and development.

Physicochemical Properties and Identification

A precise understanding of the fundamental properties of a chemical entity is paramount for its effective use in research and development. The key identifiers and physicochemical properties of **1-Benzylpyrrolidine-3-carbonitrile** are summarized below.

Property	Value	Source
Molecular Weight	186.25 g/mol	[2]
Molecular Formula	C ₁₂ H ₁₄ N ₂	[2][3]
CAS Number	10603-52-8	[2]
Appearance	Colorless to light solid	[2]
Boiling Point	120 °C at 0.4 Torr	[2]
Density (Predicted)	1.08 ± 0.1 g/cm ³	[2]
pKa (Predicted)	7.26 ± 0.40	[2][3]

Molecular Structure and Identifiers:

The structural representation and various chemical identifiers are crucial for unambiguous database searching and regulatory compliance.

Caption: Chemical structure of **1-Benzylpyrrolidine-3-carbonitrile**.

- InChI: 1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
- SMILES: N#CC1CCN(C1)Cc2ccccc2

- MDL Number: MFCD05662780
- PubChem Substance ID: 329771078

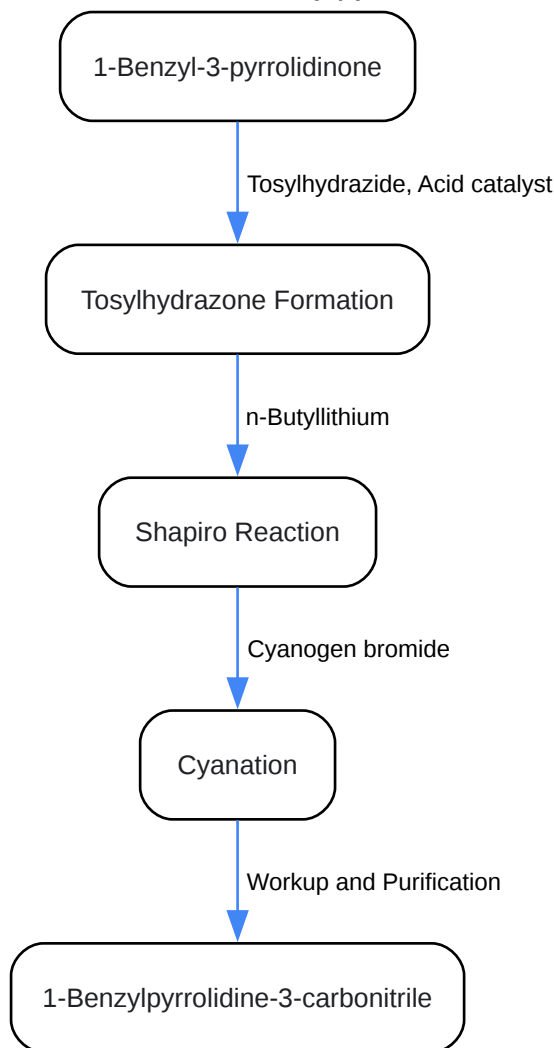
Synthesis and Methodologies

The synthesis of **1-Benzylpyrrolidine-3-carbonitrile** and its analogs often involves multi-step reaction sequences. A common and logical approach begins with a commercially available precursor, such as 1-benzyl-3-pyrrolidinone.

A Plausible Synthetic Pathway

A representative synthetic workflow for obtaining **1-Benzylpyrrolidine-3-carbonitrile** is outlined below. This pathway is illustrative and may be adapted based on available starting materials and desired scale.

Synthetic Workflow for 1-Benzylpyrrolidine-3-carbonitrile



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Caption: A potential synthetic route from 1-benzyl-3-pyrrolidinone.

Detailed Experimental Protocol (Illustrative)

Step 1: Tosylhydrazone Formation from 1-Benzyl-3-pyrrolidinone

- To a solution of 1-benzyl-3-pyrrolidinone (1 equivalent) in a suitable solvent such as ethanol, add p-toluenesulfonylhydrazide (1.1 equivalents).
- Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the tosylhydrazone product.
- Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Shapiro Reaction and Cyanation

Caution: This step involves the use of a pyrophoric reagent (n-butyllithium) and a toxic cyanating agent. It must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).

- Suspend the dried tosylhydrazone (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
- Cool the suspension to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium (2.2 equivalents) in hexanes dropwise, maintaining the temperature below -70 °C. The reaction mixture will typically change color.
- Allow the reaction to stir at -78 °C for a specified time, then warm to 0 °C for a period to ensure complete elimination to the vinyl lithium intermediate.
- Recool the mixture to -78 °C and add a solution of a suitable cyanating agent, such as cyanogen bromide (1.2 equivalents), in anhydrous THF dropwise.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction cautiously by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- The crude product can be purified by column chromatography on silica gel to yield pure **1-Benzylpyrrolidine-3-carbonitrile**.

Spectroscopic Characterization

The structural elucidation of **1-Benzylpyrrolidine-3-carbonitrile** relies on standard spectroscopic techniques. While specific spectra for this exact compound are not readily available in the public domain, the expected features can be predicted based on its structure and data from similar compounds.^{[4][5]}

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a multiplet in the aromatic region (around 7.2-7.4 ppm) corresponding to the five protons of the benzyl group. The benzylic protons (CH₂) would likely appear as a singlet around 3.6 ppm. The protons on the pyrrolidine ring would present as a series of complex multiplets in the aliphatic region (approximately 2.0-3.5 ppm).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show a signal for the nitrile carbon (C≡N) around 120 ppm. The aromatic carbons of the benzyl group would appear in the 127-138 ppm range. The benzylic carbon and the carbons of the pyrrolidine ring would be found in the upfield region of the spectrum.
- FTIR (Fourier-Transform Infrared Spectroscopy): A key diagnostic peak would be a sharp absorption in the range of 2240-2260 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

Safety, Handling, and Storage

1-Benzylpyrrolidine-3-carbonitrile is classified as acutely toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn when handling this compound.

- Hazard Pictograms: GHS06 (Skull and Crossbones)
- Signal Word: Danger

- Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation)
- Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.^[2]

Applications in Research and Drug Discovery

Benzylpyrrolidine derivatives are integral components in a wide range of pharmacologically active molecules.^[6] The structural motif is found in compounds targeting various receptors and enzymes. For instance, derivatives of the pyrrolidine scaffold have been investigated for their potential as:

- Antiviral agents: Certain pyrrolidine-containing compounds have shown activity against viruses such as HIV.^[7]
- Central Nervous System (CNS) agents: The pyrrolidine ring is a core component of drugs targeting CNS disorders.^[1]
- Anticancer and anti-inflammatory agents: Functionalized pyrrolidines are explored for their potential in oncology and immunology.^[1]

1-Benzylpyrrolidine-3-carbonitrile, as a versatile intermediate, provides a gateway to a multitude of these and other novel chemical entities. The nitrile group can be elaborated into various functional groups, enabling the synthesis of diverse libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

1-Benzylpyrrolidine-3-carbonitrile is a chemical building block of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug development. This guide has provided a detailed overview of its core properties, including a molecular weight of 186.25 g/mol, alongside synthetic considerations, spectroscopic

hallmarks, and essential safety protocols. A thorough understanding of these technical aspects is crucial for its effective and safe utilization in the laboratory, paving the way for the discovery and development of novel therapeutic agents.

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